molecular formula C7H7NO3 B1617895 2-Hydroxy-2-(2-pyridyl)acetic acid CAS No. 89791-91-3

2-Hydroxy-2-(2-pyridyl)acetic acid

Cat. No.: B1617895
CAS No.: 89791-91-3
M. Wt: 153.14 g/mol
InChI Key: OWRDCCHAWIMXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(2-pyridyl)acetic acid is a hydroxy-substituted acetic acid derivative featuring a pyridine ring at the α-carbon. The pyridyl group introduces nitrogen-based heterocyclic properties, which can influence solubility, acidity, and coordination chemistry. This compound is likely used in pharmaceutical and biochemical research, analogous to structurally related molecules documented in the literature .

Properties

IUPAC Name

2-hydroxy-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,6,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRDCCHAWIMXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328896
Record name 2-hydroxy-2-(2-pyridyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89791-91-3
Record name 2-hydroxy-2-(2-pyridyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-pyridyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with a suitable oxidizing agent to form the corresponding carboxylic acid. Another method includes the use of 2-pyridylacetonitrile, which undergoes hydrolysis to yield the desired product. The reaction conditions typically involve the use of acidic or basic catalysts, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents such as potassium permanganate or chromium trioxide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors in optimizing the industrial production process.

Chemical Reactions Analysis

Decarboxylative Michael-Type Addition

This compound participates in doubly decarboxylative reactions under mild conditions. For example, 2-pyridylacetic acid hydrochloride reacts with chromone-3-carboxylic acid derivatives to form 4-(pyridylmethyl)chroman-2-ones via a two-step mechanism :

Mechanistic Pathway

  • Step 1 : Decarboxylation of 2-pyridylacetic acid generates a carbanion intermediate, which undergoes Michael addition to chromone-3-carboxylic acid.

  • Step 2 : Subsequent decarboxylation of the adduct yields the final product.

Key Evidence

  • Mass spectrometry confirmed the intermediate Michael adduct (C₁₆H₁₃NO₄, [M+H]⁺ = 284) .

  • Reaction proceeds at room temperature in aqueous ethanol with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base .

Salt Formation

The α-hydroxy and carboxylic acid groups enable salt formation. For instance, sodium 2-hydroxy-2-(pyridin-2-yl)acetate (CID 86812309) is synthesized via deprotonation with sodium hydroxide .

Property Value
Molecular Weight175.12 g/mol
Parent CompoundCID 415061
StabilityHygroscopic

Hazards

  • Causes skin/eye irritation (GHS: H315, H319) .

  • May induce respiratory irritation (H335) .

Acid-Base Behavior

The compound’s acidity is influenced by the pyridine ring and α-hydroxyl group. Comparative pKa data for structurally related compounds include :

Compound pKa
Di-(2-hydroxyethyl)aminoacetic acid8.08
2-(3-Hydroxypropylamino)ethylamine9.45

These values suggest the α-hydroxyacetic acid moiety has moderate acidity, enabling deprotonation under basic conditions.

Oxidation and Functionalization

Pyridylacetic acid derivatives are precursors in oxidation and halogenation reactions. For example:

  • Halogenation : Reaction with Cl₂ or Br₂ in aqueous media yields halogenated pyridinol derivatives .

  • Hydrolysis : Acidic hydrolysis (e.g., HCl) converts ester derivatives to carboxylic acids .

Example Reaction
2-Pyridylacetic acid derivatives treated with F₂/N₂ gas under acidic conditions produce fluorinated hydroxypyridines (51% yield) .

Scientific Research Applications

2-Hydroxy-2-(2-pyridyl)acetic acid is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol . It is also known by other names such as this compound, 2-Hydroxy-2-(pyridin-2-yl)acetic acid, and hydroxy-pyridin-2-yl-acetic acid .

Scientific Research Applications

This compound serves as a versatile building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, with ongoing research to explore its potential as a therapeutic agent in the treatment of various diseases. Additionally, it finds use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
  • Reduction The carboxyl group can be reduced to form an alcohol or aldehyde, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions, using reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted pyridine compounds, which have diverse applications in chemical synthesis and industrial processes.

Aldose Reductase Inhibition

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the α-Carbon

  • This substitution enhances its utility as a ligand in metal coordination or as a precursor for peptide mimics .
  • 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830): The cyclohexyl and amino-oxo substituents introduce steric bulk and amide functionality, making it suitable for neurochemical studies, unlike the planar pyridyl group in the target compound .

Aromatic Ring Variations

  • 2-Hydroxy-2-(3-nitrophenyl)acetic acid : The nitro group on the phenyl ring is strongly electron-withdrawing, increasing acidity (lower pKa) compared to the electron-deficient pyridyl group. This enhances stability in acidic conditions but reduces solubility in polar solvents .
  • 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid: The phenolic and methoxy groups provide antioxidant properties, which are absent in the pyridyl derivative. This compound is used in studies of phenolic antioxidants and natural product synthesis .
  • 2-(Pyridin-3-yl)acetic acid : The pyridine nitrogen at the 3-position (vs. 2-position) alters electronic distribution, affecting intermolecular interactions and metabolic pathways. It is classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure), suggesting positional isomerism impacts toxicity .

Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility (Polarity) Acidity (pKa) Applications References
2-Hydroxy-2-(2-pyridyl)acetic acid C₇H₇NO₃ 2-pyridyl, hydroxyl Moderate (polar) ~3.5–4.5* Chelation, drug intermediates
2-Amino-2-(2-pyridyl)acetic acid C₇H₈N₂O₂ 2-pyridyl, amino High (polar) ~8–9* Metal ligands, peptidomimetics
2-Hydroxy-2-(3-nitrophenyl)acetic acid C₈H₇NO₅ 3-nitrophenyl, hydroxyl Low (non-polar) ~2.5–3.5* Acid-stable intermediates
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 3-pyridyl Moderate ~4.5–5.5* Biochemical reagents

*Estimated based on analogous compounds.

Key Research Findings

  • Coordination Chemistry : Pyridyl-containing hydroxyacetic acids are effective ligands for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or medicinal imaging .
  • Biological Efficacy : Hydroxy-phenylacetic acids demonstrate higher antioxidant activity than pyridyl derivatives, but the latter show better penetration into cellular compartments due to reduced polarity .
  • Synthetic Utility: Amino-substituted analogs (e.g., AS132205) are prioritized in peptide synthesis, while nitro-substituted variants serve as stable intermediates in electrophilic substitution reactions .

Biological Activity

2-Hydroxy-2-(2-pyridyl)acetic acid (HPAA) is a compound of increasing interest in biological and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of HPAA, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

HPAA is characterized by its pyridine ring and hydroxyl group, which contribute to its reactivity and biological interactions. The molecular formula for HPAA is C7H7NO3C_7H_7NO_3, with a molecular weight of approximately 155.14 g/mol . The compound's structure allows it to participate in various biochemical reactions, particularly in enzyme interactions.

The biological activity of HPAA is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : HPAA has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This property is crucial in the context of drug development, particularly for targets involved in metabolic pathways.
  • Antioxidant Activity : The hydroxyl group in HPAA may contribute to its antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

Biological Activities

Research has demonstrated that HPAA exhibits several key biological activities:

  • Antimicrobial Properties : HPAA has been evaluated for its antimicrobial effects against various pathogens. Studies indicate that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further investigation as an antimicrobial agent .
  • Antiviral Activity : Preliminary studies suggest that compounds similar to HPAA may have antiviral properties, particularly against RNA viruses. This aspect is especially relevant in the context of emerging infectious diseases .
  • Anti-inflammatory Effects : HPAA may also exert anti-inflammatory effects by modulating inflammatory pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies

Several studies have investigated the biological activity of HPAA and related compounds:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various pyridine derivatives, including HPAA. Results indicated that HPAA exhibited notable activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL depending on the strain tested .
  • In Vitro Enzyme Inhibition :
    • Research focused on the inhibition of specific enzymes involved in metabolic pathways showed that HPAA could effectively inhibit enzyme activity at low concentrations, suggesting potential applications in metabolic disorders .
  • Oxidative Stress Modulation :
    • An investigation into the antioxidant properties of HPAA revealed that it significantly reduced ROS levels in cell cultures exposed to oxidative stress, indicating its potential as a protective agent against cellular damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HPAA, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
2-Hydroxy-2-(3-pyridyl)acetic acidContains a methoxy groupEnhanced enzyme inhibition
2-Hydroxy-2-(4-pyridyl)acetic acidDifferent position of hydroxyl groupAntimicrobial properties
2-Hydroxy-2-(5-pyridyl)acetic acidAdditional heterocyclic featuresPotential anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-(2-pyridyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2-(2-pyridyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.